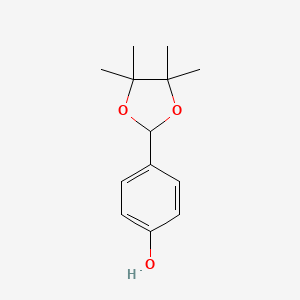
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.287 .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 166.0 to 170.0 degrees Celsius . It is insoluble in water but shows almost transparency when dissolved in hot methanol .
Aplicaciones Científicas De Investigación
NMR Analysis of Lignins
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol derivatives, like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are utilized in quantitative 31P NMR analysis of hydroxyl groups in lignins. This approach facilitates the accurate determination of both uncondensed and condensed phenolic moieties in lignins, offering a reliable method for lignin analysis (Granata & Argyropoulos, 1995).
Oxidative Bleaching Performance
The compound plays a role in the oxidative bleaching performance of certain cobalt-phthalocyanine complexes. These complexes, derived from reactions involving 4-[4-(1,3-Dioxolan-2-yl)phenoxy]-phthalonitrile, demonstrate effective bleaching activities in specific applications, such as degrading hydrophilic dyes on fabrics (Şen & Yildiz, 2017).
Synthesis of Polyols and Cyclic Carbonates
4-Chloromethyl-1,3-dioxolan-2one, a related compound, reacts with phenols to yield derivatives like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. These reactions are significant in the synthesis of polyols and cyclic carbonates, contributing to the creation of useful intermediates in organic synthesis (Rokicki, Pawlicki, & Kuran, 1985).
Ionization Rate Studies
The ionization rates of derivatives like 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane are studied to understand the effects of solvent polarity and molecular size. These studies provide insights into the behavior of these compounds in different solvents, aiding in the understanding of their chemical properties (Ōki, Ikeda, & Toyota, 1999).
Marine-Derived Fungal Compounds
Compounds like 4′-(4,5-dimethyl-1,3-dioxolan-2-yl)methyl-phenol, isolated from marine-derived fungus Trichoderma atroviride, contribute to the understanding of natural products chemistry and their potential applications in various fields (Lu et al., 2012).
Safety And Hazards
“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYGUMQOHUNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


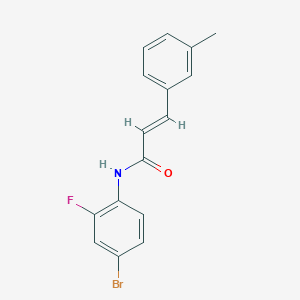
![[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2795473.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
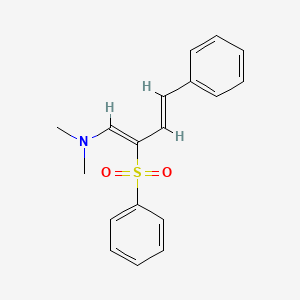
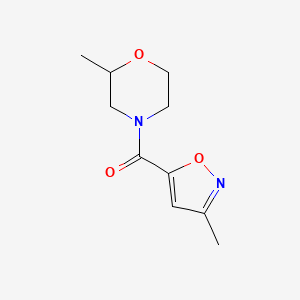
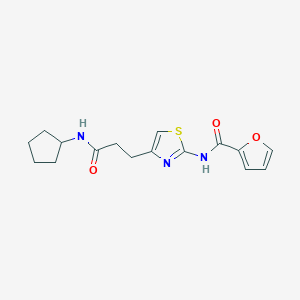
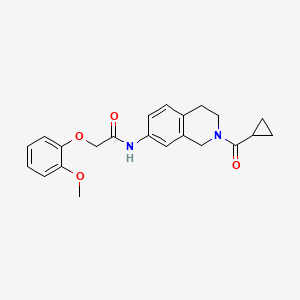
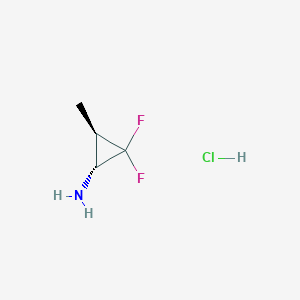
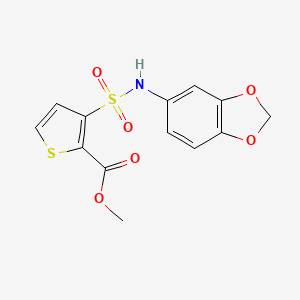
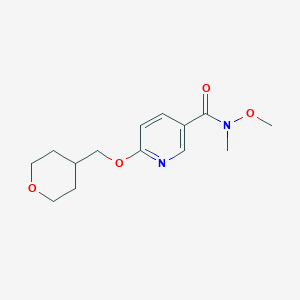
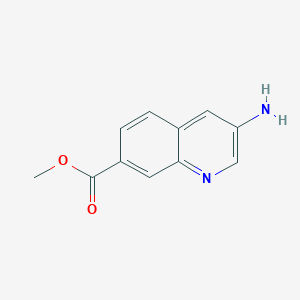
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)